![molecular formula C19H16N8OS B12619366 4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12619366.png)
4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one is a complex heterocyclic compound. This compound contains multiple nitrogen atoms and a triazole ring, which are common features in many biologically active molecules. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one involves multiple steps. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other similar compounds in the presence of triethylamine . The reaction conditions typically involve heating under reflux in ethanol or other suitable solvents. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Applications De Recherche Scientifique
4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological receptors, influencing their activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds include other triazole-containing molecules, such as fluconazole and anastrozole. These compounds also have significant biological activities, including antimicrobial and anticancer properties. What sets 4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one apart is its unique pentazatricyclic structure, which may confer distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C19H16N8OS |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C19H16N8OS/c1-3-12-14(11-7-5-4-6-8-11)16-22-21-15-13(27(16)25-12)9-10-26(17(15)28)18-20-19(29-2)24-23-18/h4-10H,3H2,1-2H3,(H,20,23,24) |
Clé InChI |
WFRIFDXEZJKWQW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN2C3=C(C(=O)N(C=C3)C4=NC(=NN4)SC)N=NC2=C1C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


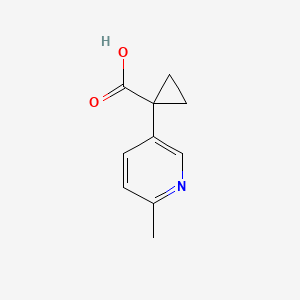
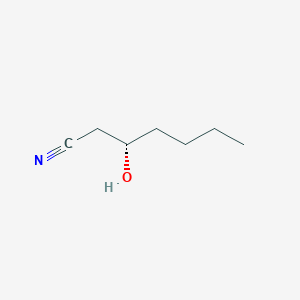
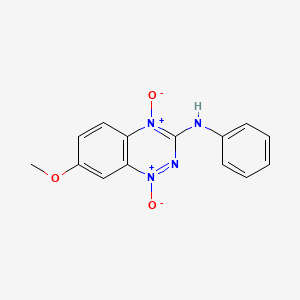
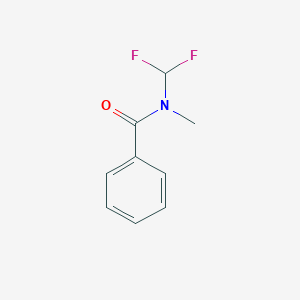
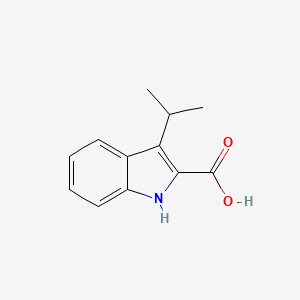
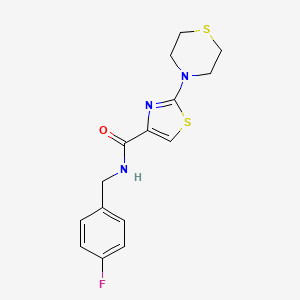
![2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12619320.png)
![3-Bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12619325.png)
![4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12619330.png)
![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12619349.png)
![8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B12619358.png)
![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one](/img/structure/B12619362.png)


